Chromium potassium sulfate dodecahydrate

Vue d'ensemble

Description

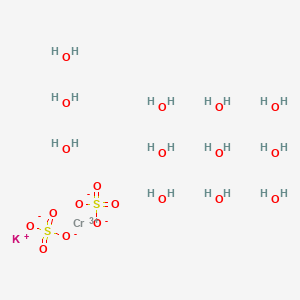

Chromium potassium sulfate dodecahydrate, also known as potassium chromium sulfate dodecahydrate or chrome alum, is a chemical compound with the formula KCr(SO₄)₂·12H₂O. It is a double sulfate of potassium and chromium and is commonly found in its dodecahydrate form. This compound appears as dark purple crystals and is known for its use in various industrial and scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chromium potassium sulfate dodecahydrate can be synthesized through the reduction of potassium dichromate in the presence of sulfuric acid. The reaction typically involves the use of sulfur dioxide as the reducing agent. The process is carried out at temperatures below 40°C to ensure the formation of the desired product .

[ \text{K}_2\text{Cr}_2\text{O}_7 + 3\text{SO}_2 + H_2\text{SO}_4 + 23H_2\text{O} \rightarrow 2\text{KCr(SO}_4\text{)}_2\cdot12H_2\text{O} ]

Alternatively, chromic potassium sulfate dodecahydrate can be produced from ferrochromium alloys dissolved in sulfuric acid. After the precipitation of ferrous sulfate, the addition of potassium sulfate leads to the crystallization of chrome alum .

Industrial Production Methods

In industrial settings, the production of chromic potassium sulfate dodecahydrate follows similar synthetic routes but on a larger scale. The use of concentrated aqueous solutions and controlled reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Chromium potassium sulfate dodecahydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The chromium(III) ion in the compound can participate in redox reactions, where it can be oxidized to chromium(VI) or reduced to chromium(II).

Substitution Reactions: The sulfate ions in the compound can be substituted by other anions in solution, leading to the formation of different chromium salts.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents to convert chromium(III) to chromium(VI).

Reduction: Sulfur dioxide or sodium borohydride can be used as reducing agents to convert chromium(III) to chromium(II).

Major Products Formed

Oxidation: Chromium(VI) compounds such as potassium dichromate.

Reduction: Chromium(II) compounds such as chromium(II) sulfate.

Applications De Recherche Scientifique

Industrial Applications

1.1 Leather Tanning

Chrome alum is widely used in the leather industry for tanning. The chromium(III) ions stabilize the leather by cross-linking collagen fibers, enhancing durability and resistance to decomposition. Although simpler chromium(III) sulfate has largely replaced chrome alum in this application, it remains significant in specific contexts where its unique properties are required .

1.2 Dyeing and Textile Industry

In textile processing, chromium potassium sulfate acts as a mordant in dyeing processes, helping to fix dyes onto fabrics. This application is crucial for achieving vibrant colors and improving wash fastness .

1.3 Photographic Emulsions

Historically, chrome alum was utilized as a hardening agent in photographic film emulsions. It helps to stabilize gelatin layers, enhancing the quality and durability of photographic films .

Catalysis

Chromium potassium sulfate dodecahydrate is employed in the synthesis of chromium-containing catalysts. These catalysts are essential in various chemical reactions, including organic synthesis and industrial processes like the production of fine chemicals .

Analytical Chemistry

In analytical laboratories, chrome alum serves as an analytical reagent for various chemical analyses. Its unique properties allow it to be used in titrations and other quantitative analysis methods .

Food Industry

This compound has also found applications as a food additive, particularly in certain food preservation processes where its antimicrobial properties can be beneficial .

Ceramics and Glass Manufacturing

In ceramics, chromium potassium sulfate can be used to impart color and enhance the thermal stability of ceramic products. Its role in glass manufacturing includes contributing to specific optical properties and color effects .

Data Tables

| Application Area | Specific Uses | Notes |

|---|---|---|

| Leather Tanning | Stabilizes collagen fibers | Replaced by simpler chromium(III) sulfate |

| Dyeing/Textiles | Mordant for fixing dyes | Improves color fastness |

| Photographic Emulsions | Hardening agent for gelatin | Enhances film stability |

| Catalysis | Synthesis of chromium-containing catalysts | Important in organic synthesis |

| Analytical Chemistry | Reagent for chemical analyses | Used in titrations |

| Food Industry | Food additive | Antimicrobial properties |

| Ceramics | Color enhancement | Affects thermal stability |

Case Studies

Case Study 1: Leather Tanning

A study conducted on the use of chrome alum in leather tanning demonstrated that it effectively improved the mechanical properties of tanned leather compared to untreated samples. The study highlighted that chrome-tanned leather exhibited superior resistance to water absorption and microbial degradation.

Case Study 2: Textile Dyeing

Research on dye fixation using chrome alum as a mordant revealed that fabrics treated with this compound retained significantly more dye compared to those treated with alternative mordants. This led to enhanced vibrancy and longevity of colors in various fabric types.

Case Study 3: Photographic Applications

An investigation into historical photographic techniques showed that the inclusion of chrome alum in gelatin emulsions resulted in improved image clarity and stability under varying environmental conditions, validating its historical significance in photography.

Mécanisme D'action

The mechanism of action of chromic potassium sulfate dodecahydrate involves the interaction of chromium(III) ions with various molecular targets. Chromium(III) ions can form complexes with proteins and nucleic acids, affecting their structure and function. In biological systems, chromium(III) is known to play a role in glucose and lipid metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chromium(III) sulfate: A simpler chromium salt used in similar applications but without the potassium component.

Potassium aluminum sulfate (alum): A double sulfate of potassium and aluminum with similar properties and uses in water purification and as a mordant.

Uniqueness

Chromium potassium sulfate dodecahydrate is unique due to its specific combination of potassium and chromium ions, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its solubility in water make it particularly useful in various industrial and research applications .

Activité Biologique

Chromium potassium sulfate dodecahydrate, commonly known as chrome alum, is a chemical compound with the formula KCr(SO₄)₂·12H₂O. It is widely recognized for its applications in various industries, including leather tanning, dyeing, and as a mordant in photography. This article explores its biological activity, safety concerns, and relevant research findings.

- Molecular Formula : KCr(SO₄)₂·12H₂O

- Molecular Weight : 499.40 g/mol

- CAS Number : 7788-99-0

- Appearance : Dark violet crystalline solid

- Solubility : Soluble in water

Chromium(III) ions are known to play a significant role in biological systems. They are essential for glucose metabolism and may enhance insulin sensitivity. This compound has been studied for its potential effects on various biological processes:

- Antimicrobial Properties : Research indicates that chromium compounds can exhibit antimicrobial activity. Chromium(III) ions may disrupt microbial cell membranes and inhibit growth, making chrome alum a candidate for use in antimicrobial applications .

- Cellular Effects : Studies have shown that chromium compounds can influence cellular processes such as apoptosis and cell proliferation. For instance, chromium(III) has been linked to the modulation of signaling pathways involved in cell survival and death .

- Toxicological Considerations : While chromium(III) is generally considered less toxic than chromium(VI), it can still cause adverse effects at high concentrations. Reports indicate that exposure may lead to skin irritation and eye damage .

Case Studies

- Leather Tanning : In leather tanning, chromium(III) stabilizes collagen fibers, enhancing the durability of leather products. However, environmental concerns regarding the release of chromium during tanning processes have prompted investigations into safer alternatives .

- Photographic Applications : Chrome alum has been used in photographic emulsions as a hardener due to its ability to cross-link gelatin, improving the stability of photographic films .

- Adhesion Improvement in Biomedical Applications : A study utilized this compound to enhance the adherence of formalin-fixed paraffin-embedded (FFPE) tissue sections on conductive slides, indicating its utility in histological applications .

Table 1: Summary of Biological Activities

Safety and Environmental Impact

Despite its beneficial properties, the use of chromium compounds raises safety concerns. Chromium(III) is generally regarded as safe in moderate amounts; however, excessive exposure can lead to health issues such as skin irritation and allergic reactions . Moreover, environmental contamination from chromium used in industrial processes poses risks to ecosystems.

Propriétés

IUPAC Name |

potassium;chromium(3+);disulfate;dodecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.K.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;;2*(H2,1,2,3,4);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVHBEKVAITXHW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH24KO20S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10141-00-1 (Parent), 16065-83-1 (Parent) | |

| Record name | Potassium chromium alum dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007788990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90228493 | |

| Record name | Potassium chromium alum dodecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet-red to black crystals; Solutions turn green when heated; [CHEMINFO] Soluble in water; [Alfa Aesar] | |

| Record name | Chromium potassium sulfate dodecahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7788-99-0 | |

| Record name | Potassium chromium alum dodecahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007788990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium chromium alum dodecahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, chromium(3+) potassium salt (2:1:1), dodecahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC POTASSIUM SULFATE DODECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H54D055WX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you explain the use of halocarbon oils in spectroscopic studies of inorganic compounds like Chromium(III) potassium sulfate dodecahydrate?

A: Halocarbon oils are useful in spectroscopic studies of inorganic compounds like Chromium(III) potassium sulfate dodecahydrate due to their unique properties. [] They exhibit a flat and featureless absorption spectrum in the near-infrared and visible regions (5000-32,000 cm−1), making them ideal for studying the absorption characteristics of the dispersed solid without interference. Additionally, these oils are inert to a wide range of inorganic substances at room temperature, ensuring the sample's integrity during analysis. Using a halocarbon oil mull reduces light scattering, particularly with more viscous oils, allowing for clearer and more accurate spectral measurements. []

Q2: What are some examples of how the halocarbon oil mull technique has been applied to study inorganic materials?

A: The research article highlights the application of the halocarbon oil mull technique with examples like Chromium(III) potassium sulfate dodecahydrate, nickel(II) hydroxide, and silicotungstic acid. [] By dispersing these compounds in halocarbon oil, researchers can obtain clearer transmission spectra in the near-infrared and visible regions, allowing for the investigation of their unique spectral properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.